molecular formula C11H13N3O B1464651 3-(2-Pyridinyl)-5-methyl-1H-pyrazole-1-ethanol CAS No. 1187755-94-7

3-(2-Pyridinyl)-5-methyl-1H-pyrazole-1-ethanol

Cat. No.: B1464651
CAS No.: 1187755-94-7
M. Wt: 203.24 g/mol
InChI Key: SSHPHBNSPYUCBT-UHFFFAOYSA-N
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Description

3-(2-Pyridinyl)-5-methyl-1H-pyrazole-1-ethanol is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-methyl-3-pyridin-2-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-9-8-11(13-14(9)6-7-15)10-4-2-3-5-12-10/h2-5,8,15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHPHBNSPYUCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCO)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Pyridinyl)-5-methyl-1H-pyrazole-1-ethanol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-pyridinecarboxaldehyde with 5-methyl-1H-pyrazole under acidic or basic conditions. The resulting product can be purified through recrystallization techniques.

Biological Activity Overview

Research indicates that derivatives of pyrazoles, including this compound, exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and colorectal cancer (HT-29) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Studies have demonstrated that pyrazole compounds possess antibacterial and antifungal activities. They have been tested against various pathogens, showing effectiveness comparable to standard antibiotics .
  • Anti-inflammatory Effects : Some pyrazole derivatives are noted for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Studies

A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, against different cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of control compounds .

Cell LineIC50 (µM)Reference
MDA-MB-23112.5
A54915.0
HT-2910.0

Antimicrobial Activity

In antimicrobial assays, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. For example:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanistic Insights

The biological mechanisms underlying the activities of pyrazole derivatives are multifaceted:

  • Apoptosis Induction : Many studies suggest that these compounds trigger apoptosis in cancer cells through mitochondrial pathways and caspase activation .
  • Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and monoamine oxidases (MAO) .
  • Molecular Docking Studies : Computational studies indicate that these compounds can effectively bind to target proteins involved in tumorigenesis and microbial resistance, providing insights into their potential as drug candidates .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Recent studies have highlighted the potential of pyrazole derivatives, including 3-(2-Pyridinyl)-5-methyl-1H-pyrazole-1-ethanol, as anticancer agents. Research indicates that modifications in the pyrazole structure can enhance cytotoxicity against cancer cell lines. For instance, derivatives synthesized from this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .
  • Anti-inflammatory Properties : Compounds within the pyrazole class are noted for their anti-inflammatory effects. The presence of the pyridine moiety in this compound may contribute to its ability to modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies suggest that certain pyrazole derivatives can exhibit significant antibacterial and antifungal activities, which could lead to new treatments for infectious diseases .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods:

  • Multicomponent Reactions : This approach allows for the efficient synthesis of pyrazole derivatives by combining multiple reactants in a single reaction vessel. For instance, the reaction of hydrazine derivatives with pyridine aldehydes under specific conditions has been shown to yield high purity compounds with good yields .
  • Cyclocondensation Reactions : Cyclocondensation techniques involving 1,3-dicarbonyl compounds and hydrazine can also be employed to synthesize this compound. The choice of solvent and reaction conditions significantly affects the yield and purity of the final product .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Study Objective Findings
Study on Anticancer ActivityEvaluate cytotoxic effects on cancer cell linesDerivatives showed significant inhibition of cell proliferation in breast and colon cancer cells .
Anti-inflammatory ResearchAssess modulation of inflammatory markersCompound demonstrated reduction in cytokine levels in animal models of inflammation .
Antimicrobial EfficacyTest against bacterial strainsExhibited potent activity against both Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.